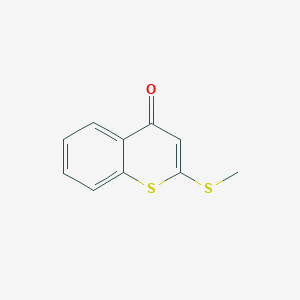

2-(Methylthio)-4H-thiochromen-4-one

Description

Properties

IUPAC Name |

2-methylsulfanylthiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS2/c1-12-10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYIFIUEHPBBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=O)C2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273545 | |

| Record name | 2-(Methylthio)-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71504-04-6 | |

| Record name | 2-(Methylthio)-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71504-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4H-thiochromen-4-one typically involves the intramolecular cyclization of 1-(2-benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenones. This process is often mediated by iodine, which facilitates the cyclization through a radical pathway . The reaction conditions usually include the use of solvents like ethanol and reagents such as iodine and ketene dithioacetal.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4H-thiochromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thioethers or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation can be achieved using reagents like iodine or bromine under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers and thiols.

Substitution: Halogenated derivatives such as 3-halo-2-(methylthio)-4H-chromen-4-ones.

Scientific Research Applications

Antiparasitic Activity

Research indicates that derivatives of thiochromen-4-one, including 2-(Methylthio)-4H-thiochromen-4-one, are being investigated for their potential as antileishmanial agents . A study highlighted the effectiveness of thiochromen-4-one derivatives against tropical diseases such as malaria and leishmaniasis. The compounds exhibited significant biological activity with EC50 values below 10 μM, indicating their potential as therapeutic agents .

Case Study:

- A recent study synthesized 27 new compounds based on the thiochromen-4-one core, assessing their efficacy against parasites responsible for malaria and leishmaniasis. The results showed promising interactions with key amino acids in the parasite's metabolic pathways, suggesting that these compounds could serve as allosteric modulators .

Antioxidant and Antimicrobial Properties

The presence of the methylthio group in this compound contributes to its antioxidant properties. Research has demonstrated that thiochromenones can scavenge free radicals, providing protective effects against oxidative stress. Additionally, these compounds have shown antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

Synthetic Methods

Various synthetic routes have been developed to produce this compound and its derivatives. These methods include cross-coupling reactions that allow for the introduction of diverse aryl groups, enhancing the compound's biological activity and specificity .

Table: Comparison of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Lewis Acid-Catalyzed Cross-Coupling | Utilizes a palladium catalyst for efficient synthesis | 67% |

| One-Pot Synthesis | Combines multiple steps into a single reaction vessel | Varies based on conditions |

Potential in Drug Development

The unique properties of this compound position it as a valuable scaffold for drug development. Its ability to interact with biological targets through allosteric modulation opens avenues for creating novel therapeutics aimed at treating infectious diseases and possibly cancer.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4H-thiochromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of organic semiconductors, the compound’s electronic properties are modulated by its molecular structure, which influences charge transport and mobility .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Chromenone and Thiochromenone Families

Core Structure Variations

- 4H-Chromen-4-one vs. Thiochromen-4-one: 4H-Chromen-4-one (e.g., compound 2 in : 2-[4-(Methylthio)phenyl]-4H-chromen-4-one) contains an oxygen atom in the heterocyclic ring, while thiochromen-4-one (e.g., the target compound) replaces oxygen with sulfur. This substitution alters electronic properties: sulfur’s lower electronegativity increases electron density at the 4-keto position, enhancing nucleophilic reactivity . Biological Implications: Oxygen-based chromenones (e.g., flavonoids) are widely studied for antioxidant activity, whereas thiochromenones may exhibit enhanced lipophilicity and membrane permeability due to sulfur’s hydrophobic character .

Substituent Variations

- Position and Nature of Substituents :

- The target compound’s methylthio group at C2 is electron-donating, activating the ring for electrophilic substitution. In contrast, the methoxy group at C7 in the latter compound directs reactivity to specific positions (e.g., para to -OMe) .

- 2-Ethylthio-4H-thiochromen-4-one ():

- Replacing methyl with ethyl in the thioether group increases lipophilicity (logP) but may reduce metabolic stability due to longer alkyl chains being prone to oxidation .

Physicochemical Properties

Crystallographic Insights

- Molecular Packing: Crystal structures of related thiochromenones (e.g., 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one) reveal planar heterocyclic cores with intermolecular π-π stacking, stabilizing the solid-state structure .

Biological Activity

2-(Methylthio)-4H-thiochromen-4-one, a derivative of thiochromenone, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger class of thiochromenones that are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H10OS2

- CAS Number : 71504-04-6

This compound features a thiochromene core with a methylthio group at the 2-position, which may influence its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that derivatives of thiochromenones, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, studies have reported an EC50 (the concentration required to inhibit growth by 50%) below 10 μM against common pathogens .

Anticancer Activity

The anticancer potential of thiochromenone derivatives has been explored in several studies. In particular, the mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of metabolic pathways critical for cancer cell survival. The compound has been shown to interact with key enzymes involved in cellular metabolism, leading to enhanced cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties exhibited by this compound. Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an allosteric modulator for specific enzymes involved in metabolic pathways, disrupting their function and leading to altered cellular responses.

- Reactive Oxygen Species Generation : By inducing oxidative stress within cells, the compound can trigger apoptotic pathways in cancer cells.

- Cytokine Modulation : It may downregulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Study on Antimicrobial Activity

A study conducted by Khan et al. synthesized various thiochromenone derivatives and tested their antimicrobial efficacy against a panel of bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity with an EC50 value lower than 10 μM against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Effects

In another investigation focused on cancer treatment, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis significantly through ROS-mediated pathways, suggesting its potential as a chemotherapeutic agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Methylthio)-4H-thiochromen-4-one, and how can researchers optimize reaction yields?

- Methodological Answer : The compound can be synthesized via alkylation of a thiochromenone precursor. For example, starting with 2’-chloroacetophenone, treatment with carbon disulfide and a base (e.g., NaH) forms the thiopyranone core. Subsequent alkylation using iodomethane introduces the methylthio group. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization improves purity. Reaction yields (typically 60–75%) depend on stoichiometric control of iodomethane and temperature (60–80°C). Full characterization (NMR, IR, mass spectrometry) is essential to confirm the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The methylthio group (-SCH₃) appears as a singlet at δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C). Aromatic protons in the thiochromenone ring resonate between δ 6.8–8.2 ppm, with coupling patterns confirming substituent positions.

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (C-S stretch).

- X-ray crystallography : Used to resolve bond lengths and angles (e.g., C-S bond ~1.75–1.80 Å). Compare with structurally similar compounds like 3-(4-Methylphenyl)-4H-chromen-4-one (triclinic crystal system, P1 space group) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction parameters (solvent, temperature, stoichiometry) and purification steps rigorously. For example, use anhydrous solvents to prevent side reactions, and report melting points (e.g., 120–125°C) and Rf values (TLC, hexane:EtOAc 7:3). Cross-validate spectral data with literature or databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How does the methylthio substituent influence the reactivity of this compound in oxidation reactions?

- Methodological Answer : The methylthio group can be oxidized to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). For example, 2-ethylthio analogs oxidize to sulfones with 5 equiv. H₂O₂ at 0°C. Monitor reaction progress via TLC and confirm products using ¹H NMR (sulfone: δ ~3.1 ppm for -SO₂CH₃) .

Q. What strategies resolve discrepancies in reported crystal structures of thiochromenone derivatives?

- Methodological Answer : Cross-reference crystallographic data (e.g., unit cell parameters, space groups) from multiple sources. For instance, compare bond angles of 3-(4-Methylphenyl)-4H-chromen-4-one (triclinic, a = 6.45 Å) with related compounds. Use software like SHELX or OLEX2 for structure refinement and validate with R-factor metrics .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare computed IR/NMR spectra with experimental data to assess accuracy. Tools like Gaussian or ORCA are recommended .

Q. What are the challenges in analyzing sulfur-containing chromenones via mass spectrometry?

- Methodological Answer : Sulfur’s isotopic pattern (³²S, ³³S, ³⁴S) complicates fragmentation analysis. Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and isotopic peaks. For example, expect a molecular ion at m/z 220.035 (C₁₀H₈OS₂) and key fragments at m/z 149 (loss of -SCH₃) .

Tables for Key Data

| Property | Typical Value | Reference |

|---|---|---|

| Melting Point | 120–125°C | |

| ¹H NMR (SCH₃) | δ 2.5 ppm (s, 3H) | |

| C-S Bond Length (X-ray) | 1.75–1.80 Å | |

| IR C=O Stretch | ~1650 cm⁻¹ |

Ethical and Methodological Considerations

Q. How should researchers address conflicting spectral data in published studies?

- Methodological Answer : Replicate experiments under identical conditions and validate instrumentation calibration. If inconsistencies persist, perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve ambiguous assignments. Publish corrections with raw data to enhance transparency .

Q. What ethical guidelines apply to reporting synthetic yields and purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.